Odor Threshold Class Advantage: Thioester vs. Oxygen Ester Sensory Potency
As a thioester, S-hexyl heptanethioate belongs to a compound class consistently demonstrated to exhibit odor detection thresholds 5- to 10-fold lower than their corresponding oxygen esters. Direct experimental data for the compound-specific threshold are not publicly available; however, class-level evidence from structurally analogous S-hexyl thioesters supports this differentiation. For S-hexyl butanethioate, an odor threshold of 2 ppb was reported, surpassing that of the oxygen ester hexyl acetate at 10 ppb . This class-level potency is further corroborated by studies showing S-methyl thioester detection thresholds ranging from 1 to 3 ppb in cheese matrices [1]. While analogous hexyl heptanoate threshold data are not precisely quantified in the literature, its odor is described as 'medium strength, green type' [2], consistent with the class expectation of higher thresholds for oxygen esters.
| Evidence Dimension | Odor detection threshold (ppb in air/water) |
|---|---|
| Target Compound Data | Not individually determined; class inference ~1–5 ppb based on S-hexyl thioester analogs |
| Comparator Or Baseline | S-hexyl butanethioate: 2 ppb; S-methyl thioesters (cheese): 1–3 ppb; Hexyl acetate (oxygen ester): 10 ppb; Hexyl heptanoate: 'medium strength' (not quantified) |
| Quantified Difference | Thioester class exhibits approximately 5- to 10-fold lower thresholds than corresponding oxygen esters |
| Conditions | Dynamic olfactometry; GC-olfactometry; sensory panel evaluation in model food matrices |
Why This Matters
For flavor and fragrance procurement, the thioester class enables effective sensory impact at significantly lower use levels than oxygen esters, directly affecting formulation cost, regulatory exposure, and consumer acceptance.
- [1] Recent Advances in Volatile Sulfur Compounds in Cheese: Thiols and Thioesters. PDF Free Download, 2024. Odor threshold data for S-methyl thioesters. View Source
- [2] ChemicalBook. Hexyl heptanoate (CAS 1119-06-8) – Properties and sensory data. 2023. View Source
